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Compound of Interest

Compound Name: (R)-Methyl 3-hydroxybutanoate

Cat. No.: B147060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral molecule (R)-Methyl 3-hydroxybutanoate. The document details nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and

structured format to facilitate research and development. Furthermore, detailed experimental

protocols for acquiring such data are provided, alongside a visual representation of the general

spectroscopic analysis workflow.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for (R)-Methyl 3-
hydroxybutanoate.

¹H NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 399.65 MHz[1]
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Chemical Shift (ppm) Multiplicity Assignment

4.21 Multiplet CH

3.71 Singlet OCH₃

2.48 Doublet of Doublets CH₂

2.43 Doublet of Doublets CH₂

1.23 Doublet CH₃

¹³C NMR Data
Solvent: Chloroform-d (CDCl₃)

Chemical Shift (ppm) Assignment

172.8 C=O

64.3 CH-OH

51.6 OCH₃

42.9 CH₂

22.5 CH₃

Infrared (IR) Spectroscopy Data
Technique: Neat

Wavenumber (cm⁻¹) Intensity Assignment

3400-3500 Strong, Broad O-H stretch (alcohol)

2970-2930 Medium C-H stretch (alkane)

1735 Strong C=O stretch (ester)

1200-1000 Strong C-O stretch
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Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity Assignment

118 Low [M]⁺ (Molecular Ion)

103 Moderate [M - CH₃]⁺

87 Moderate [M - OCH₃]⁺

71 High [M - CH₂COOCH₃]⁺

43 High [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of (R)-Methyl 3-hydroxybutanoate.

Materials:

(R)-Methyl 3-hydroxybutanoate

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

NMR tube (5 mm diameter)

Pasteur pipette

NMR Spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: A small amount of (R)-Methyl 3-hydroxybutanoate (approximately 5-

10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of CDCl₃ containing
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0.03% TMS in a clean, dry vial.

Transfer to NMR Tube: The solution is carefully transferred into a clean 5 mm NMR tube

using a Pasteur pipette to a height of about 4-5 cm.

Instrument Setup: The NMR tube is placed in the spectrometer's autosampler or manually

inserted into the magnet.

Locking and Shimming: The spectrometer's deuterium lock is established on the CDCl₃

signal. The magnetic field homogeneity is optimized through an automated or manual

shimming process.

Acquisition of ¹H Spectrum: A standard one-dimensional proton NMR experiment is

performed. Key parameters include a 90° pulse angle, a spectral width of approximately 12

ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8

to 16 scans are acquired for a good signal-to-noise ratio.

Acquisition of ¹³C Spectrum: A proton-decoupled ¹³C NMR experiment is conducted. A larger

number of scans (typically several hundred to thousands) is required due to the lower natural

abundance and sensitivity of the ¹³C nucleus. A spectral width of approximately 220 ppm is

used.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS

signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of neat (R)-Methyl 3-hydroxybutanoate.

Materials:

(R)-Methyl 3-hydroxybutanoate

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates

(NaCl or KBr)

Micropipette
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Procedure (using ATR):

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to

account for atmospheric and instrumental interferences.

Sample Application: A single drop of (R)-Methyl 3-hydroxybutanoate is placed directly onto

the surface of the ATR crystal using a micropipette.

Spectrum Acquisition: The sample spectrum is then recorded. The instrument scans the

sample multiple times (e.g., 16-32 scans) and averages the results to improve the signal-to-

noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable

solvent (e.g., isopropanol or acetone) and dried.

Procedure (using Salt Plates for a Neat Sample):

Sample Preparation: A single drop of the liquid is placed on the face of one polished salt

plate. A second plate is carefully placed on top to create a thin capillary film of the liquid

between them.

Spectrum Acquisition: The "sandwiched" plates are mounted in the spectrometer's sample

holder and the IR spectrum is recorded.

Cleaning: The salt plates are cleaned with a dry solvent and stored in a desiccator.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio and fragmentation pattern of (R)-Methyl 3-
hydroxybutanoate.

Materials:

(R)-Methyl 3-hydroxybutanoate

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Volatile solvent (e.g., dichloromethane or ethyl acetate)
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Microsyringe

Procedure:

Sample Preparation: A dilute solution of (R)-Methyl 3-hydroxybutanoate is prepared in a

volatile solvent.

Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is

heated to vaporize the sample.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)

through the GC column, where it is separated from the solvent and any impurities.

Ionization: As the compound elutes from the GC column, it enters the MS ion source. In the

EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them

based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion versus its m/z ratio.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (R)-Methyl 3-hydroxybutanoate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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